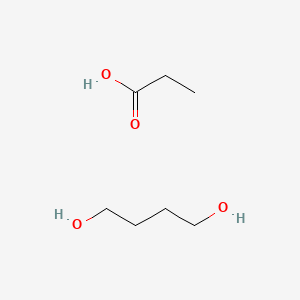
Butylene glycol propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylene glycol propionate is an organic compound with the molecular formula C7H14O3. It is a derivative of butylene glycol, where the hydroxyl group is esterified with propionic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butylene glycol propionate can be synthesized through the esterification of butylene glycol with propionic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a reflux setup to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Butylene glycol propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to butylene glycol and propionic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid and butylene glycol derivatives.
Reduction: Butylene glycol and propionic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butylene glycol propionate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of butylene glycol propionate involves its interaction with various molecular targets. In biological systems, it can act as a solvent, enhancing the solubility and stability of other compounds. It may also interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Butylene glycol propionate can be compared with other similar compounds such as:
Propylene glycol: Similar in structure but has different solubility and toxicity profiles.
Ethylene glycol: More toxic and less commonly used in biological applications.
Propanediol: Considered a “green” alternative with lower irritation potential .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical properties make it valuable in both research and industrial settings. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential for future innovations.
Eigenschaften
CAS-Nummer |
91171-54-9 |
|---|---|
Molekularformel |
C7H16O4 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
butane-1,4-diol;propanoic acid |
InChI |
InChI=1S/C4H10O2.C3H6O2/c5-3-1-2-4-6;1-2-3(4)5/h5-6H,1-4H2;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
GUXKPDWOPIQSCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.C(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


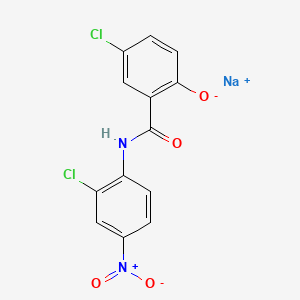
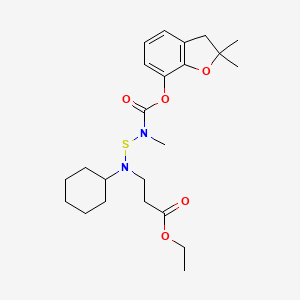
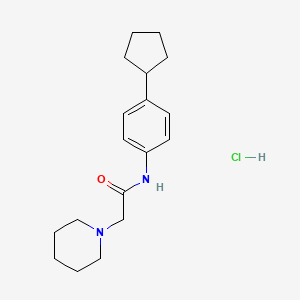
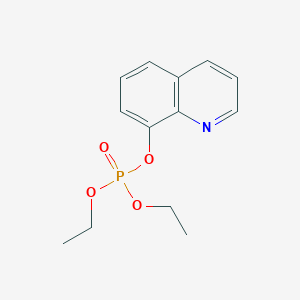

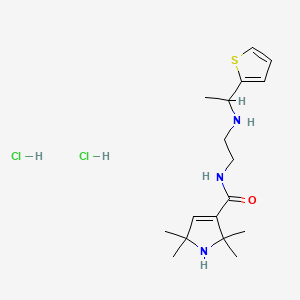

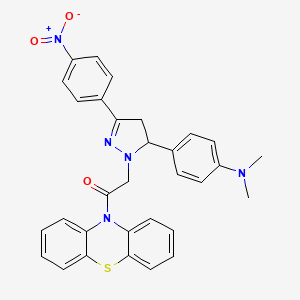
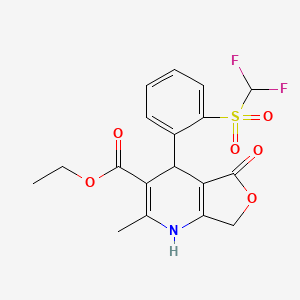
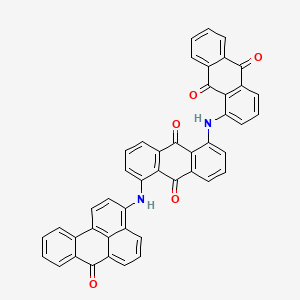
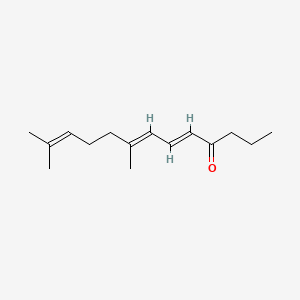
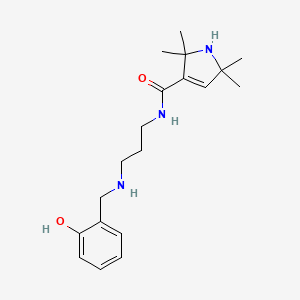
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

